4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide typically involves the reaction of 4-hydroxybenzophenone with dimethylamine in the presence of a suitable catalyst . The reaction conditions often include a temperature range of 50-100°C and a reaction time of 2-4 hours . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity . The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones .
Scientific Research Applications
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWGJYDRRKDNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683570 |
Source
|
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-44-9 |
Source
|
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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